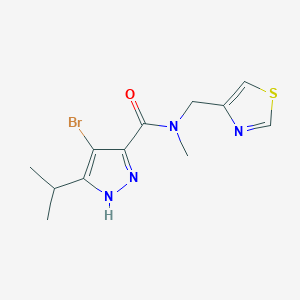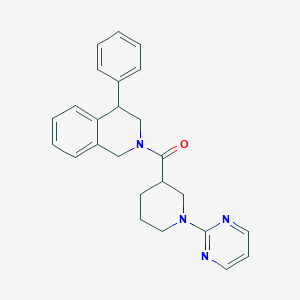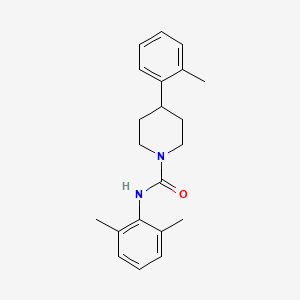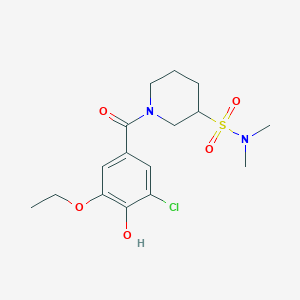![molecular formula C18H16BrN3O B6963548 4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6963548.png)
4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile is a complex organic compound with a unique structure that combines a brominated hexahydrocarbazole moiety with a pyrrole-2-carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Carbonylation: The formation of the carbonyl group at the 9-position of the hexahydrocarbazole.
Pyrrole Formation: The synthesis of the pyrrole-2-carbonitrile moiety and its subsequent attachment to the hexahydrocarbazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It could be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4aS,9aS)-6-chloro-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile
- 4-[(4aS,9aS)-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile
Uniqueness
The uniqueness of 4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile lies in its specific bromination pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-12-5-6-17-15(8-12)14-3-1-2-4-16(14)22(17)18(23)11-7-13(9-20)21-10-11/h5-8,10,14,16,21H,1-4H2/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLFRXBMSAPGRZ-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2C(=O)C4=CNC(=C4)C#N)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C3=C(N2C(=O)C4=CNC(=C4)C#N)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6963477.png)
![2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963489.png)
![1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)pyrrolidin-2-one](/img/structure/B6963492.png)
![3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one](/img/structure/B6963504.png)
![1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B6963507.png)
![3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B6963513.png)

![1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B6963522.png)
![4-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl-methylsulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6963529.png)


![4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide](/img/structure/B6963542.png)


